

Spectroscopic Profile of 2-Butylbenzo[d]isothiazol-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Butylbenzo[d]isothiazol-3(2H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the industrial biocide and organic building block, **2-Butylbenzo[d]isothiazol-3(2H)-one** (BBIT). The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental protocols, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available quantitative data for **2-Butylbenzo[d]isothiazol-3(2H)-one**, a compound with the molecular formula $C_{11}H_{13}NOS$ and a molecular weight of 207.29 g/mol .[\[1\]](#)

Table 1: 1H NMR Spectroscopic Data

While a specific spectrum for **2-Butylbenzo[d]isothiazol-3(2H)-one** was not found in the available literature, a Certificate of Analysis for the compound confirms that its 1H NMR spectrum is "Consistent with structure"[\[1\]](#). For comparative purposes, the 1H NMR data for the closely related oxidized compound, **2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide**, is presented below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment (Proposed)
7.94–7.91	m	-	1H	Aromatic CH
7.83	d	7.3	1H	Aromatic CH
7.76–7.66	m	-	2H	Aromatic CH
3.93–3.83	m	-	1H	N-CH ₂ (diastereotopic)
3.75–3.65	m	-	1H	N-CH ₂ (diastereotopic)
1.75–1.66	m	-	2H	N-CH ₂ -CH ₂
1.39–1.32	m	-	2H	CH ₂ -CH ₃
0.90	t	7.3	3H	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz. Data for **2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide**.

Table 2: ¹³C NMR Spectroscopic Data

Similar to the ¹H NMR data, a specific ¹³C NMR spectrum for the target compound was not available. The data for the oxidized analog is provided for reference.

Chemical Shift (δ) ppm	Assignment (Proposed)
165.38	C=O
145.56	Aromatic C (quaternary)
134.10	Aromatic CH
133.21	Aromatic CH
128.43	Aromatic C (quaternary)
126.11	Aromatic CH
125.07	Aromatic CH
41.07	N-CH ₂
31.36	N-CH ₂ -CH ₂
20.09	CH ₂ -CH ₃
13.67	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz. Data for **2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide**.

Table 3: Mass Spectrometry Data

A Certificate of Analysis indicates that the LCMS data for **2-Butylbenzo[d]isothiazol-3(2H)-one** is "Consistent with structure"[1]. High-resolution mass spectrometry (HRMS) data for the protonated molecule of the oxidized analog is available.

Parameter	Value
Ionization Mode	ESI
Calculated m/z [M+H] ⁺	224.0740
Found m/z [M+H] ⁺	224.0737

Data for **2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide**.

Table 4: Infrared (IR) Spectroscopy Data

Specific IR spectroscopic data for **2-Butylbenzo[d]isothiazol-3(2H)-one** was not found in the reviewed literature. However, characteristic absorption bands can be predicted based on its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (amide)	1680 - 1630
C-N stretch	1400 - 1000
Aromatic C-H stretch	3100 - 3000
Aromatic C=C stretch	1600 - 1450
Aliphatic C-H stretch	3000 - 2850

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
 - For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final spectrum.
 - Typically, spectra are recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization -

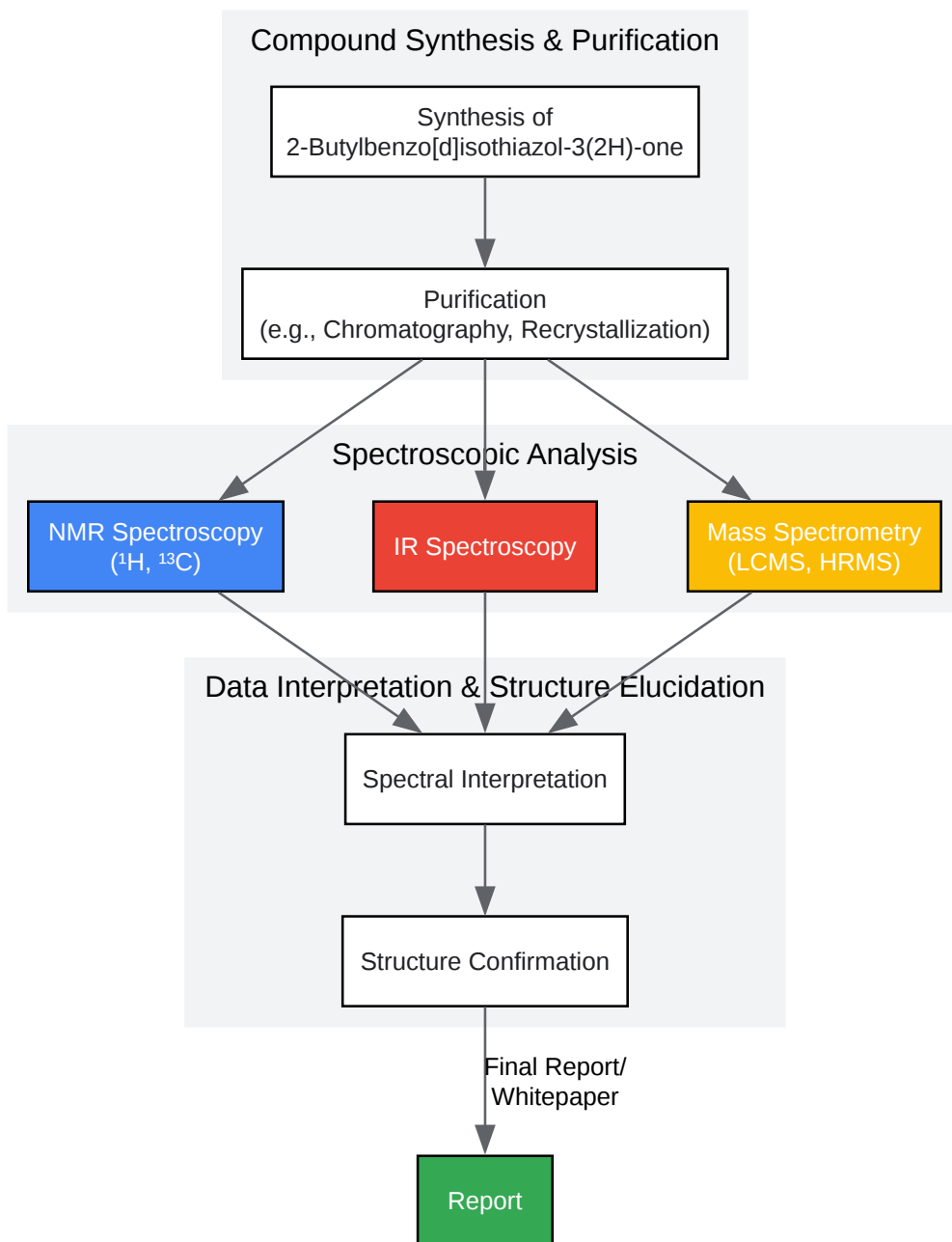
APCI).

- Data Acquisition:
 - Introduce the sample into the ion source.
 - Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and efficient ionization.
 - Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is typically used to obtain accurate mass measurements.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

General Workflow for Spectroscopic Analysis

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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